N-(3-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(3-Chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at position 4, a 3-chlorobenzyl substituent on the amide nitrogen, and methyl groups at positions 1, 3, and 6 of the fused pyrazole-pyridine core. The compound’s design likely aims to optimize steric and electronic properties through strategic substitution, a common strategy in medicinal chemistry to enhance target binding or pharmacokinetics.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-10-7-14(15-11(2)21-22(3)16(15)20-10)17(23)19-9-12-5-4-6-13(18)8-12/h4-8H,9H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQSDGODHNIQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Palladium-catalyzed aminocarbonylation has emerged as a robust method for introducing carboxamide groups into heterocyclic frameworks. This approach leverages a two-chamber reactor system (COware®) to generate carbon monoxide (CO) in situ from formic acid and methanesulfonyl chloride (MsCl), ensuring safety and efficiency.
Synthetic Procedure
The target compound is synthesized via the following steps:
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Substrate Preparation : 3-Iodo-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine is prepared as the key intermediate.
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Aminocarbonylation : The iodide reacts with 3-chlorobenzylamine under palladium catalysis. The reaction employs Pd(OAc) (1–5 mol%), Xantphos as a ligand, and NaCO as a base in anhydrous toluene at 100°C for 18 hours.
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CO Generation : CO is produced ex situ in Chamber B via the reaction of formic acid (0.05 mL) and MsCl (0.11 mL) in the presence of triethylamine (0.39 mL).
Optimization and Yield
Table 1: Key Parameters for Palladium-Catalyzed Aminocarbonylation
| Parameter | Value/Detail |
|---|---|
| Catalyst | Pd(OAc) (5 mol%) |
| Ligand | Xantphos (5 mol%) |
| Base | NaCO (3 equiv) |
| Solvent | Anhydrous toluene |
| Temperature | 100°C |
| Reaction Time | 18 hours |
| Yield | 93–99% (analogous compounds) |
Acid Chloride-Mediated Coupling
Reaction Overview
This method involves converting a carboxylic acid precursor to its reactive acid chloride, followed by coupling with 3-chlorobenzylamine. The approach is widely used for carboxamide synthesis due to its simplicity and scalability.
Synthetic Procedure
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Carboxylic Acid Synthesis : 1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is synthesized via saponification of its ethyl ester derivative (e.g., using NaOH in ethanol).
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Acid Chloride Formation : The carboxylic acid is treated with thionyl chloride (SOCl) under reflux to form the corresponding acid chloride.
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Amine Coupling : The acid chloride reacts with 3-chlorobenzylamine in dichloromethane (DCM) at room temperature, with triethylamine as a base to neutralize HCl.
Optimization and Yield
Table 2: Key Parameters for Acid Chloride-Mediated Coupling
| Parameter | Value/Detail |
|---|---|
| Acid Chloride Agent | SOCl (2 equiv) |
| Solvent | Anhydrous DCM |
| Base | Triethylamine (3 equiv) |
| Reaction Temperature | Room temperature |
| Yield | 70–78% (analogous compounds) |
Solvent-Free Ester Synthesis as a Precursor Route
Reaction Overview
Solvent-free conditions are employed to synthesize ester intermediates, which are subsequently converted to the target carboxamide. This method reduces environmental impact and reaction time.
Synthetic Procedure
-
Ester Synthesis : 3-Methyl-1-phenyl-1H-pyrazol-5-amine reacts with dimethyl acetylenedicarboxylate under solvent-free conditions at 80°C, yielding pyrazolo[3,4-b]pyridine-6-carboxylate esters (55–70% yield).
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Ester to Acid : The ester undergoes saponification with NaOH (2M) in ethanol/water (1:1) to produce the carboxylic acid.
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Carboxamide Formation : The acid is coupled with 3-chlorobenzylamine using standard carbodiimide chemistry (e.g., EDC/HOBt).
Optimization and Yield
Table 3: Key Parameters for Solvent-Free Ester Synthesis
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
-
Palladium-Catalyzed Route : Highest yield (93–99%) but requires specialized equipment (COware®) and stringent conditions.
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Acid Chloride Route : Moderate yield (70–78%) but easily scalable for industrial production.
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Solvent-Free Route : Environmentally friendly but involves multiple steps, reducing overall efficiency.
Cost and Practicality
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Catalyst Cost : Palladium-based methods incur higher costs due to precious metal catalysts.
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Reagent Availability : SOCl and triethylamine are cost-effective and widely available, favoring the acid chloride route.
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Palladium-Catalyzed | 93–99% | High | Moderate | Moderate |
| Acid Chloride | 70–78% | Low | High | High (SOCl use) |
| Solvent-Free | 55–70% | Low | Low | Low |
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the chlorobenzyl group.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Targeting Kinases:
The compound has been investigated for its inhibitory effects on various kinases, particularly cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, making them important targets in cancer therapy. Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit potent inhibitory activity against CDK1, which is essential for cancer cell proliferation. For instance, modifications to the pyrazolo structure have led to compounds with enhanced selectivity and potency against cancer cell lines such as HeLa (cervical carcinoma) and HCT116 (colon carcinoma) .
Case Study:
A study demonstrated that certain pyrazolo[3,4-b]pyridine derivatives showed significant antiproliferative effects on multiple human cancer cell lines. The most promising compounds were those that retained the imidazolyl pyrazole core while modifying other substituents to improve pharmacokinetic properties .
Antimicrobial Properties
Inhibition of Pathogens:
Research has shown that N-(3-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes or receptors, inhibiting their growth.
Data Table: Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 7.81 µM |
| 2 | Escherichia coli | 15.62 µM |
| 3 | Mycobacterium tuberculosis | 12.5 µg/mL |
This table summarizes the MIC values of various derivatives against key pathogens, indicating the potential of these compounds in treating infections .
Neuroprotective Effects
Alzheimer's Disease Research:
Recent studies have explored the neuroprotective properties of pyrazolo[3,4-b]pyridine derivatives in models of neurodegenerative diseases like Alzheimer's. These compounds have been shown to inhibit amyloid-beta aggregation and promote neuronal survival under stress conditions .
Case Study:
A series of compounds were synthesized and evaluated for their ability to prevent neurotoxicity induced by amyloid-beta peptides in vitro. The results indicated that certain modifications to the pyrazolo structure enhanced neuroprotective effects significantly .
Synthetic Methodologies
Synthesis Techniques:
The synthesis of this compound involves various synthetic routes including one-pot reactions and multi-step syntheses that utilize readily available starting materials. The efficiency of these methods is crucial for large-scale production and further research applications.
Data Table: Synthesis Routes
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| One-pot reaction | 85 | Simplifies synthesis process |
| Multi-step synthesis | 70 | Allows for structural modifications |
These methodologies highlight the versatility and efficiency of synthesizing this compound for research purposes .
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Modulating Receptors: The compound may bind to and modulate the activity of receptors, affecting cellular signaling and function.
Interacting with DNA/RNA: It may interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Key Observations :
- Position 1 : Bulky groups (e.g., tert-butyl in 5d, phenyl in 881477-99-2) are common to modulate steric hindrance and metabolic stability. The target compound’s 1-methyl group offers a balance between steric effects and molecular weight.
- Position 6 : Cyclopropyl (5d, 881477-99-2) vs. methyl (target): Cyclopropyl enhances rigidity and may improve binding pocket interactions .
- Carboxamide Substituents : 3-Chlorobenzyl (target) vs. 2-chloro-4,6-dimethylphenyl (5d) vs. 5-chloropyridin-2-yl (881477-99-2). Chlorine atoms are frequently used to enhance lipophilicity and intermolecular interactions.
Key Observations :
- High yields (>90%) are achievable with electron-deficient aromatic amines (e.g., 2-chloro-4,6-dimethylaniline in 5d) due to enhanced nucleophilicity .
- The target compound’s 3-chlorobenzylamine may require optimized coupling conditions to mitigate steric hindrance from the benzyl group.
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
NMR Spectral Data Comparison
Key Observations :
- The tert-butyl group in 5d produces a distinct singlet at δ 1.72, absent in the target compound.
- The 3-chlorobenzyl group in the target compound would introduce aromatic protons (δ ~7.3–7.5) and a benzyl CH2 signal (δ ~4.5).
Biological Activity
N-(3-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C17H17ClN4O
- Molecular Weight : Approximately 328.8 g/mol
The structural features include:
- A pyrazolo[3,4-b]pyridine core.
- A 3-chlorobenzyl group that enhances its reactivity.
- Three methyl groups that influence its biological interactions.
This compound is believed to interact with various biological targets, potentially inhibiting their activity. The unique structure allows for effective binding to specific enzymes or receptors, disrupting biological pathways critical for disease progression.
Anticancer Properties
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:
- Inhibition of Protein Kinases : The compound's structural analogs have shown promising inhibition against disease-relevant protein kinases. A related study reported IC50 values for various kinases:
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| SKBR3 (Breast Cancer) | 1.30 ± 0.28 |
| MCF-7 (Breast Cancer) | 3.25 ± 1.91 |
| HL-60 (Leukemia) | Not specified |
These results suggest that certain derivatives possess potent cytotoxic activity against specific cancer types while exhibiting lower toxicity toward non-malignant cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Research has outlined several key points regarding SAR:
- The presence of the chlorobenzyl group enhances binding affinity to target proteins.
- The methyl substitutions contribute to lipophilicity, affecting membrane permeability and bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antiproliferative Activity : A study synthesized new derivatives and evaluated their antiproliferative activities against various hematologic tumor cell lines and breast cancer cell lines. Some compounds demonstrated IC50 values below 5 µM, indicating significant efficacy .
- Target Identification : Ongoing research aims to elucidate the exact molecular targets and mechanisms through biochemical assays and binding studies. Initial findings suggest potential interactions with tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Pyrazolo[3,4-b]pyridine Formation : Condensation of substituted pyridine precursors with hydrazine derivatives under reflux conditions (e.g., 110°C for 16 hours in anhydrous solvent systems) .
Functionalization : Bromination at the 3-position using HBr/AcOH, followed by Boc protection to stabilize reactive intermediates (e.g., using Boc₂O in DMF with Et₃N as a base) .
Coupling Reactions : Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) with 3-chlorobenzylamine derivatives. Optimize ligand choice (e.g., XPhos) and temperature (100°C, 12 hours) for higher yields .
- Validation : Monitor reactions via TLC/HPLC and confirm structures using (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and HRMS .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Spectroscopy :
- : Look for methyl group singlets (δ 2.3–2.7 ppm) and pyrazole/benzyl proton splitting patterns .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect isomers .
Q. What solvents and reaction conditions are optimal for purification?
- Answer :
- Extraction : Use ethyl acetate/water partitioning to remove polar byproducts. Acidic washes (1M HCl) eliminate unreacted amines .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) for intermediates. For final products, use preparative HPLC with 0.1% TFA modifier to resolve charged impurities .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting) be resolved during characterization?
- Methodological Answer :
Dynamic Effects : Assess temperature-dependent NMR to identify rotational barriers (e.g., restricted benzyl group rotation causing peak broadening) .
Isomer Detection : Use 2D NMR (COSY, NOESY) to distinguish regioisomers. For example, NOE correlations between pyrazole protons and benzyl groups confirm substitution patterns .
Computational Validation : Compare experimental shifts with DFT-calculated values (software: Gaussian or ADF) .
Q. What strategies improve yield in Pd-catalyzed coupling steps for this compound?
- Answer :
- Ligand Screening : Test biarylphosphine ligands (XPhos, SPhos) to enhance catalytic activity. XPhos improves stability in Buchwald-Hartwig aminations .
- Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to prevent Pd catalyst deactivation.
- Additives : Include Cs₂CO₃ as a base to deprotonate amines and accelerate oxidative addition .
Q. How can researchers design structure-activity relationship (SAR) studies for kinase inhibition?
- Methodological Answer :
Core Modifications : Synthesize analogs with varying substituents (e.g., fluoro vs. chloro at the benzyl position) .
In Vitro Assays : Test inhibition against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ kinase assays. Measure IC₅₀ values with dose-response curves .
Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets. Prioritize analogs with predicted hydrogen bonds to hinge regions (e.g., backbone NH of Met793 in EGFR) .
Q. What analytical methods are suitable for stability studies under physiological conditions?
- Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS/MS .
- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) with HPLC quantification. For low solubility, employ co-solvents (e.g., DMSO <1%) or micellar formulations .
Q. How can researchers address low yields in the final amidation step?
- Answer :
- Activation Reagents : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for milder, higher-yielding conditions .
- Microwave Assistance : Perform reactions under microwave irradiation (100°C, 30 minutes) to reduce side-product formation .
- In Situ Monitoring : Use FTIR to track carbonyl stretching (1660–1700 cm⁻¹) and optimize reaction termination points .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
- Methodological Answer :
Purity Verification : Re-test compounds with orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurity-driven artifacts .
Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare results across datasets and identify outlier conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
